Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049812
InChI: InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H
SMILES:
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18049812

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride -

Specification

Molecular Formula C6H11ClFNO2
Molecular Weight 183.61 g/mol
IUPAC Name methyl 1-amino-3-fluorocyclobutane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H
Standard InChI Key PPMHKPOGSWQSAN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CC(C1)F)N.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride features a cyclobutane ring substituted with an amino group (-NH₂) at position 1, a fluorine atom (-F) at position 3, and a methyl ester (-COOCH₃) at position 1. The hydrochloride salt enhances solubility, facilitating its use in aqueous solutions for biological applications. Key molecular properties include:

PropertyValue
Molecular FormulaC₆H₁₁ClFNO₂
Molecular Weight183.61 g/mol
IUPAC Namemethyl 1-amino-3-fluorocyclobutane-1-carboxylate; hydrochloride
Canonical SMILESCOC(=O)C1(CC(C1)F)N.Cl
Standard InChIKeyPPMHKPOGSWQSAN-UHFFFAOYSA-N

The cyclobutane ring’s strained geometry and fluorine’s electronegativity influence the compound’s reactivity and interactions with biological targets.

Synthesis and Optimization

The synthesis involves multi-step organic reactions, starting with the preparation of the non-hydrochloride form (C₆H₁₀FNO₂, molecular weight 147.15 g/mol). Key steps include:

  • Cyclobutane Ring Formation: Cyclization reactions under controlled conditions to construct the strained four-membered ring.

  • Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic agents.

  • Esterification and Amination: Sequential modification to introduce the methyl ester and amino groups.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization of reaction parameters—such as temperature (90–120°C), solvent polarity, and catalyst selection—is critical to achieving high yields (>80%) and purity (>95%) . For example, the use of trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) and pyridine in dichloromethane facilitates efficient fluorination .

Applications in Medical Imaging

Role in PET Radiotracers

The compound serves as a precursor for radiotracers like ¹⁸F-FACBC, which is used in PET imaging to detect malignancies. The fluorine-18 isotope (t₁/₂ = 109.7 minutes) emits positrons, enabling non-invasive visualization of tumor metabolism . Compared to conventional tracers like ¹⁸F-FDG, ¹⁸F-FACBC exhibits lower background uptake in inflammatory tissues, improving tumor-to-noise ratios .

Tumor Localization Mechanism

¹⁸F-FACBC accumulates in prostate, breast, and brain cancers via sodium-dependent amino acid transporters (e.g., ASCT2 and LAT1), which are overexpressed in malignant cells . This transporter-mediated uptake allows precise delineation of tumor boundaries and metastatic lesions. Preclinical studies in xenograft models show a 3–5-fold higher uptake in tumors than in muscle tissue .

Biological Activity and Pharmacokinetics

Metabolic Stability

The methyl ester group enhances metabolic stability by resisting esterase-mediated hydrolysis, prolonging circulation time in vivo. In contrast, the free carboxylic acid form (FACBC) undergoes rapid renal clearance, necessitating esterification for diagnostic applications .

Biodistribution and Toxicity

In rodent models, the compound exhibits favorable biodistribution, with minimal retention in non-target organs (e.g., liver, lungs). Acute toxicity studies indicate a safety profile suitable for clinical use, with no observed adverse effects at diagnostic doses (≤10 μg/kg) .

Clinical and Research Advancements

Prostate Cancer Imaging

A Phase II clinical trial demonstrated ¹⁸F-FACBC’s superiority over MRI in detecting recurrent prostate cancer, with a sensitivity of 93% vs. 73% for MRI . False positives were rare (<5%), attributed to benign prostatic hyperplasia .

Comparative Analysis with Other Tracers

TracerTargetAdvantagesLimitations
¹⁸F-FACBCAmino acid transportersLow inflammation uptake, high tumor specificityLimited availability
¹⁸F-FDGGlucose metabolismWidely availableHigh background in inflammation
⁶⁸Ga-PSMAPSMA expressionHigh sensitivity in prostate cancerVariable expression in metastases

Future Directions and Challenges

Synthesis Scale-Up

Current batch synthesis yields ~1–2 GBq of ¹⁸F-FACBC, sufficient for 5–10 patient doses . Automated modules and microfluidic reactors could enhance reproducibility and reduce production costs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator